molecular formula C6H10ClN3O2 B1382728 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2034157-29-2

5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No. B1382728
CAS RN: 2034157-29-2
M. Wt: 191.61 g/mol
InChI Key: VMHVOASAOXEWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride (AMPDH) is an organic molecule with a chemical formula of C5H8ClN3O2. It is a white, crystalline powder and is soluble in water. AMPDH is a versatile molecule that has been used for a variety of applications in scientific research.

Scientific Research Applications

Anti-Inflammatory Activity

Research has demonstrated the potential anti-inflammatory activity of compounds similar to 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride. Studies on derivatives such as 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione have shown remarkable anti-inflammatory effects, as assessed through mouse ear swelling tests (C. Dong, 2010) (Shang Lin-lin & C. Dong, 2010).

Synthesis and Structural Analysis

Several studies focus on the synthesis of structurally related compounds, exploring different methods and conditions for optimal yields. For example, the multicomponent reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution resulted in high-yield products. The molecular structures of these compounds were confirmed through spectroscopic methods and X-ray crystallography (A. Barakat et al., 2016).

Hypotensive Activity

Research into pyrimidine-2,4-(1H,3H)-dione derivatives, including those structurally related to 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride, has revealed their potential hypotensive (blood pressure-lowering) effects. Synthesized compounds showed pronounced, prolonged, and dose-dependent hypotensive effects comparable with reference drugs (V. Kataev et al., 2014).

Pharmaceutical Potential

Research on novel syntheses and characterization of pyrimidine-2,4(1H,3H)-dione derivatives, including structures similar to 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride, emphasizes their pharmaceutical potential. These studies include investigations into their antioxidant and anti-inflammatory activities, providing insights into their therapeutic applications (R. Nadendla & K. Lakshmi, 2018).

properties

IUPAC Name

5-(aminomethyl)-1-methylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-7)5(10)8-6(9)11;/h3H,2,7H2,1H3,(H,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHVOASAOXEWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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